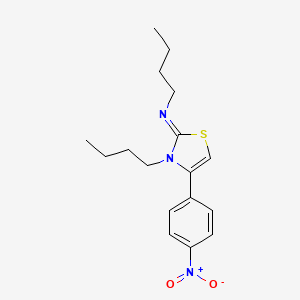
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of 4-nitrobenzaldehyde with dibutylamine and a thioamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms can be targeted by electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group results in the formation of an amine derivative, while nucleophilic substitution can lead to various substituted thiazole derivatives.
科学研究应用
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
作用机制
The mechanism of action of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Thiadiazole Derivatives: Similar to thiazoles, these compounds contain sulfur and nitrogen atoms and are known for their antimicrobial properties.
Uniqueness
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is unique due to its specific substitution pattern and the presence of both nitro and dibutyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
918538-80-4 |
|---|---|
分子式 |
C17H23N3O2S |
分子量 |
333.5 g/mol |
IUPAC 名称 |
N,3-dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C17H23N3O2S/c1-3-5-11-18-17-19(12-6-4-2)16(13-23-17)14-7-9-15(10-8-14)20(21)22/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI 键 |
XQXLWFOGQAYVNX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN=C1N(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


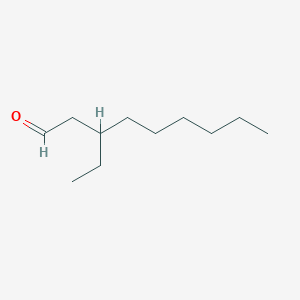
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)
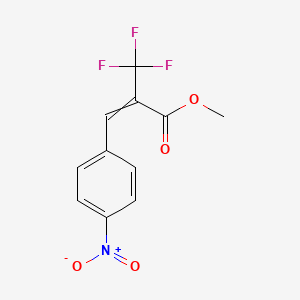
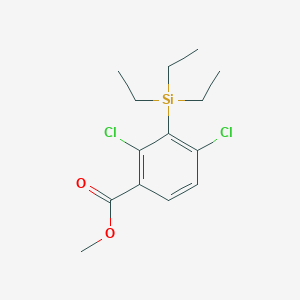
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
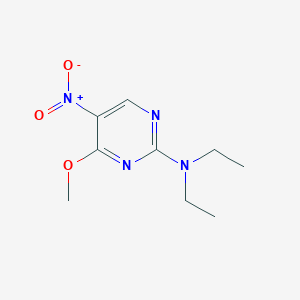

![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
![5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene](/img/structure/B12606213.png)
![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
